
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid: is a chemical compound with the molecular formula C9H10BrN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a bromine atom at the 5th position, a pyrrolidinyl group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the bromine atom, leading to the formation of debrominated derivatives.
Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides, often under basic or neutral conditions.
Major Products
Oxidation: N-oxide derivatives of the pyrrolidinyl group.
Reduction: Debrominated pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Chemistry
In chemistry, 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, dyes, and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. The bromine atom and pyrrolidinyl group can also contribute to the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar structure with a piperidinyl group instead of a pyrrolidinyl group.
5-Bromo-2-(morpholin-1-yl)pyrimidine: Similar structure with a morpholinyl group instead of a pyrrolidinyl group.
5-Bromo-2-(thiomorpholin-1-yl)pyrimidine: Similar structure with a thiomorpholinyl group instead of a pyrrolidinyl group.
Uniqueness
The uniqueness of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxylic acid group at the 4th position enhances its solubility and potential for hydrogen bonding, while the pyrrolidinyl group provides steric and electronic effects that influence its interactions with molecular targets.
特性
分子式 |
C9H10BrN3O2 |
|---|---|
分子量 |
272.10 g/mol |
IUPAC名 |
5-bromo-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10BrN3O2/c10-6-5-11-9(12-7(6)8(14)15)13-3-1-2-4-13/h5H,1-4H2,(H,14,15) |
InChIキー |
ZOBPISYXCFWYLG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC=C(C(=N2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13254483.png)

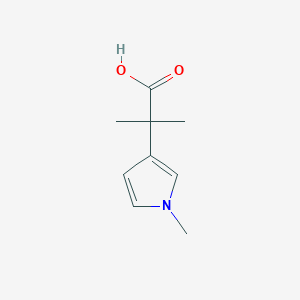
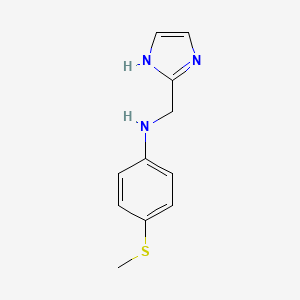

amine](/img/structure/B13254522.png)

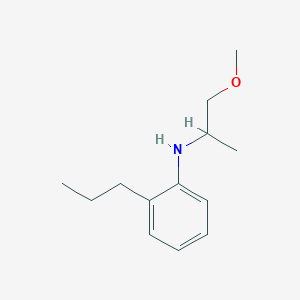
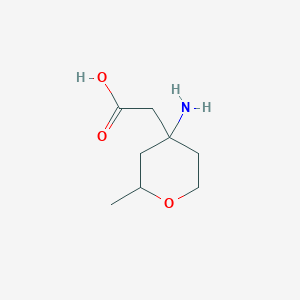
![2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B13254541.png)
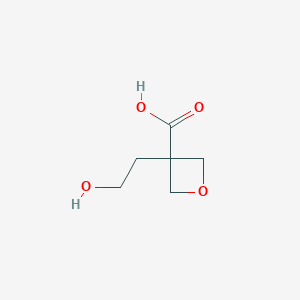


![tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13254565.png)
